T-1-Pmpa

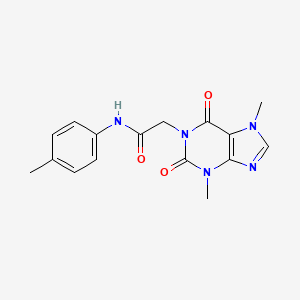

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H17N5O3 |

|---|---|

Molecular Weight |

327.34 g/mol |

IUPAC Name |

2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-(4-methylphenyl)acetamide |

InChI |

InChI=1S/C16H17N5O3/c1-10-4-6-11(7-5-10)18-12(22)8-21-15(23)13-14(17-9-19(13)2)20(3)16(21)24/h4-7,9H,8H2,1-3H3,(H,18,22) |

InChI Key |

VLJCBQHKTQNXIM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(N=CN3C)N(C2=O)C |

Origin of Product |

United States |

T-1-Pmpa mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of T-1-PMPA

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-1-PMPA is a novel, semi-synthesized theobromine analogue that has demonstrated significant potential as an anticancer agent.[1] Its primary mechanism of action involves the potent inhibition of the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling pathways that is often dysregulated in cancer.[1][2] By targeting both wild-type (EGFRWT) and mutant forms of EGFR, T-1-PMPA effectively suppresses cancer cell proliferation and induces apoptosis.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of T-1-PMPA, including its effects on signaling pathways, quantitative data from in vitro studies, and detailed experimental protocols.

Core Mechanism of Action: EGFR Inhibition

T-1-PMPA functions as a potent inhibitor of EGFR, a receptor tyrosine kinase that plays a crucial role in regulating cell growth, survival, and differentiation.[1][2] In many cancer types, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation and tumor growth. T-1-PMPA exerts its anticancer effects by binding to the EGFR protein, thereby blocking its downstream signaling pathways.[1]

Signaling Pathway

The primary signaling pathway affected by T-1-PMPA is the EGFR signaling cascade. Upon binding of its natural ligands (e.g., EGF), EGFR dimerizes and autophosphorylates, activating downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation and survival. T-1-PMPA competitively inhibits this process, leading to the suppression of these pro-survival signals and the activation of apoptotic pathways.

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy of T-1-PMPA from in vitro studies.

Table 1: Inhibitory Activity of T-1-PMPA against EGFR

| Target | IC50 (nM) |

| EGFRWT | 86 |

| EGFRT790M | 561.73 |

Data sourced from in vitro kinase assays.[1][2]

Table 2: Anti-proliferative Activity of T-1-PMPA

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 3.51 |

| MCF7 | Breast Cancer | 4.13 |

Data obtained after 24 hours of treatment.[1][2]

Table 3: Induction of Apoptosis by T-1-PMPA in HepG2 Cells

| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) | Necrotic Cells (%) |

| Control | 0.77 | 0.17 | 3.05 | 2.21 |

| T-1-PMPA | 29.17 | 8.81 | 42.03 | 4.05 |

Cells were treated with T-1-PMPA for 24 hours.[2]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

In Vitro EGFR Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of T-1-PMPA against wild-type and mutant EGFR.

Methodology:

-

Recombinant human EGFR (wild-type or T790M mutant) is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

-

T-1-PMPA is added to the reaction mixture at various concentrations.

-

The kinase reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as ELISA or a fluorescence-based assay.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of T-1-PMPA on cancer cell lines.

Methodology:

-

HepG2 and MCF7 cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of T-1-PMPA (e.g., 0.312-10 µM) for 24 hours.[2]

-

After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plates are incubated for a few hours to allow the formazan crystals to form.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Apoptosis Assay (Flow Cytometry)

Objective: To quantify the induction of apoptosis by T-1-PMPA.

Methodology:

-

HepG2 cells are treated with T-1-PMPA for 24 hours.

-

The cells are harvested, washed, and resuspended in a binding buffer.

-

The cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

The stained cells are analyzed by flow cytometry.

-

The percentages of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis are determined.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the expression levels of apoptosis-related genes.

Methodology:

-

Total RNA is extracted from T-1-PMPA-treated and control HepG2 cells.

-

The RNA is reverse-transcribed into cDNA.

-

qRT-PCR is performed using specific primers for caspase-3, caspase-9, and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative gene expression levels are calculated using the ΔΔCt method. The results from qRT-PCR analysis showed significant increases in the levels of caspase-3 and caspase-9, supporting the apoptotic effects of T-1-PMPA.[2]

ADMET Profile (Computational)

In silico studies were conducted to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of T-1-PMPA. The predictions suggest a favorable drug-likeness profile with minimal ability to penetrate the blood-brain barrier, non-hepatotoxic characteristics, and non-inhibitory effects on cytochrome P-450 (CYP2D6).[1] Additionally, T-1-PMPA is predicted to have good aqueous solubility and moderate intestinal absorption.[1]

Conclusion

T-1-PMPA is a promising anticancer agent that exerts its effect through the potent inhibition of EGFR. Its ability to block EGFR signaling leads to the suppression of cancer cell proliferation and the induction of apoptosis. The quantitative data and experimental protocols provided in this guide offer a comprehensive understanding of its core mechanism of action, supporting its further development as a potential therapeutic agent.

References

The Discovery of T-1-PMPA: A Novel EGFR Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The epidermal growth factor receptor (EGFR) is a well-established target in oncology, with its aberrant signaling implicated in the proliferation and survival of various cancer cells. The discovery of small molecule inhibitors targeting the ATP-binding site of the EGFR kinase domain has revolutionized the treatment of non-small cell lung cancer (NSCLC) and other malignancies. However, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, necessitates the development of novel inhibitory strategies. This technical guide details the discovery and preclinical evaluation of T-1-PMPA, a novel semi-synthetic theobromine derivative that demonstrates potent inhibitory activity against both wild-type and mutant forms of EGFR.

Quantitative Inhibitory Activity of T-1-PMPA

The inhibitory potency of T-1-PMPA against wild-type EGFR (EGFRWT) and the clinically relevant T790M mutant (EGFRT790M) was determined using in vitro kinase assays. Furthermore, the anti-proliferative effects of T-1-PMPA were assessed in human cancer cell lines.

| Compound | Target | IC50 (nM) |

| T-1-PMPA | EGFRWT | 86 |

| EGFRT790M | 561.73 | |

| Erlotinib (Control) | EGFRWT | 31 |

| EGFRT790M | 456 |

Table 1: In Vitro EGFR Kinase Inhibitory Activity. The half-maximal inhibitory concentration (IC50) values of T-1-PMPA and the known EGFR inhibitor Erlotinib against wild-type and T790M mutant EGFR.

| Compound | Cell Line | IC50 (µM) |

| T-1-PMPA | HepG2 (Hepatocellular Carcinoma) | 3.51 |

| MCF7 (Breast Cancer) | 4.13 |

Table 2: Anti-proliferative Activity of T-1-PMPA. The half-maximal inhibitory concentration (IC50) values of T-1-PMPA in two different cancer cell lines following a 24-hour incubation period.

Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a continuous-read kinase assay to determine the in vitro potency of compounds against EGFR.

Materials:

-

Recombinant human EGFR (WT and T790M)

-

ATP

-

Fluorescently labeled peptide substrate (e.g., Y12-Sox conjugated peptide)

-

Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

-

Test compound (T-1-PMPA) and control inhibitor (Erlotinib) dissolved in DMSO

-

384-well, white, non-binding surface microtiter plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound and control inhibitor in 50% DMSO.

-

In a 384-well plate, pre-incubate 5 µL of the EGFR enzyme with 0.5 µL of the serially diluted compounds or DMSO vehicle control for 30 minutes at 27°C.

-

Prepare a master mix of the ATP and peptide substrate in the kinase reaction buffer.

-

Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.

-

Immediately begin monitoring the increase in fluorescence in a plate reader at an excitation wavelength of 360 nm and an emission wavelength of 485 nm. Readings should be taken at regular intervals (e.g., every 71 seconds) for 30-120 minutes.[1]

-

Analyze the progress curves from each well to determine the initial reaction velocity.

-

Plot the initial velocity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the anti-proliferative effects of T-1-PMPA on cancer cell lines.[2][3][4][5][6]

Materials:

-

HepG2 and MCF7 cells

-

Complete cell culture medium

-

T-1-PMPA

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of T-1-PMPA in complete cell culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of T-1-PMPA. Include a vehicle-only control (e.g., DMSO).

-

Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilize the formazan crystals by adding 100 µL of the solubilization solution to each well.

-

Gently mix the contents of the wells to ensure complete dissolution of the formazan.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and determine the IC50 value by plotting viability against the log of the compound concentration.

Western Blotting for EGFR Signaling Pathway Analysis

This protocol details the steps to analyze the phosphorylation status of EGFR and downstream signaling proteins in response to T-1-PMPA treatment.

Materials:

-

Cancer cells (e.g., A431)

-

T-1-PMPA

-

EGF

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-EGFR, anti-p-EGFR (Tyr1068), anti-Akt, anti-p-Akt (Ser473), anti-ERK1/2, anti-p-ERK1/2 (Thr202/Tyr204))

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and grow until they reach approximately 80% confluency.

-

Starve the cells in serum-free medium for several hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of T-1-PMPA for a specified time.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

For loading controls, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.

Visualizing Molecular Interactions and Workflows

EGFR Signaling Pathway

The following diagram illustrates the canonical EGFR signaling pathway, highlighting key downstream cascades that are affected by EGFR inhibition.

Figure 1: Simplified EGFR signaling pathway.

Experimental Workflow for T-1-PMPA Evaluation

The following diagram outlines the general workflow for the discovery and preclinical evaluation of an EGFR inhibitor like T-1-PMPA.

Figure 2: T-1-PMPA evaluation workflow.

References

- 1. rsc.org [rsc.org]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. broadpharm.com [broadpharm.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

T-1-Pmpa theobromine derivative synthesis

An In-depth Technical Guide on the Semi-Synthesis of T-1-PMPA, a Novel Theobromine Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theobromine, a naturally occurring purine alkaloid found predominantly in the cocoa bean, has garnered significant interest as a scaffold for the development of novel therapeutic agents.[1] Its structural similarity to other xanthines and its favorable safety profile make it an attractive starting material for semi-synthetic modification. By leveraging semi-synthesis, researchers can enhance the pharmacokinetic and pharmacodynamic properties of natural products, leading to the discovery of more potent and selective drug candidates.[1][2] This guide details the synthesis, experimental protocols, and proposed mechanism of action for T-1-PMPA, a novel theobromine derivative designed as a potential anticancer agent that targets the Epidermal Growth Factor Receptor (EGFR).[3] Computational and in vitro studies have shown that T-1-PMPA has promising anticancer properties, highlighting its potential as a therapeutic lead compound.[3]

Synthesis of T-1-PMPA

The semi-synthetic route to produce T-1-PMPA begins with the natural alkaloid theobromine and involves a three-step process.[3] First, the potassium salt of theobromine is prepared. Concurrently, a key intermediate, 2-chloro-N-(p-tolyl)acetamide, is synthesized from p-toluidine. Finally, these two compounds are reacted to yield the target molecule, T-1-PMPA.[3]

Caption: Experimental workflow for the semi-synthesis of T-1-PMPA.

Experimental Protocols

The following methodologies are based on reported procedures for the synthesis of T-1-PMPA and its precursors.[3]

Synthesis of Theobromine Potassium Salt (2)

-

Objective: To prepare the potassium salt of theobromine, increasing its nucleophilicity for the subsequent reaction.

-

Procedure: Theobromine (1) is refluxed with potassium hydroxide (KOH) in absolute ethanol.[3] The reaction mixture is heated to the boiling point of ethanol and maintained under reflux conditions until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is typically removed under reduced pressure, and the resulting potassium salt (2) is dried and used in the next step without further purification.

Synthesis of 2-chloro-N-(p-tolyl)acetamide (4)

-

Objective: To synthesize the key electrophilic intermediate required for coupling with the theobromine salt.

-

Procedure: Chloroacetyl chloride is added dropwise to a stirred mixture of p-toluidine (3) in dimethylformamide (DMF).[3] The reaction is conducted in an ice salt bath to maintain a low temperature and control the exothermic reaction.[3] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is typically worked up by pouring it into ice water to precipitate the product. The solid is then filtered, washed with water to remove any remaining DMF and salts, and dried. This procedure affords the key intermediate (4) in good yield.[3]

Synthesis of T-1-PMPA

-

Objective: The final coupling step to form the target T-1-PMPA molecule.

-

Procedure: A 1:1 molar mixture of theobromine potassium salt (2) and 2-chloro-N-(p-tolyl)acetamide (4) is refluxed in a mixture of DMF and potassium iodide (KI).[3] The KI acts as a catalyst to facilitate the nucleophilic substitution reaction. The mixture is heated under reflux until the reaction is complete, as indicated by TLC analysis. After cooling, the product is typically isolated by precipitation with water, followed by filtration. The crude product is then purified, often by recrystallization from a suitable solvent like ethanol, to yield the final T-1-PMPA compound.[3][4]

Quantitative Data

The synthesis of the key intermediate, 2-chloro-N-(p-tolyl)acetamide, is reported to be efficient.[3] Quantitative data regarding the final yield of T-1-PMPA was not available in the cited literature.

| Compound | Starting Material | Yield (%) |

| 2-chloro-N-(p-tolyl)acetamide (4) | p-Toluidine (3) | 85%[3] |

Mechanism of Action and Signaling Pathway

T-1-PMPA was specifically designed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3] EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers a cascade of downstream signaling events that promote cell growth, proliferation, and survival.[2] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[2]

T-1-PMPA is proposed to bind to the catalytic site of EGFR, preventing its activation and blocking the downstream signaling cascade.[3] Molecular docking studies indicate that the purine moiety of T-1-PMPA forms hydrogen bonds with key amino acid residues Met793 and Thr854 within the adenine pocket of the EGFR catalytic domain.[3] This inhibitory action is expected to suppress tumor growth and induce apoptosis in cancer cells.

Caption: Simplified EGFR signaling pathway and the inhibitory action of T-1-PMPA.

References

- 1. Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04007K [pubs.rsc.org]

- 2. Anticancer derivative of the natural alkaloid, theobromine, inhibiting EGFR protein: Computer-aided drug discovery approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Theobromine Apoptotic Analogue with Anticancer Potential Targeting the EGFR Protein: Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Anticancer Theobromine Derivative Targeting EGFRWT and EGFRT790M: Design, Semi-Synthesis, In Silico, and In Vitro Anticancer Studies [mdpi.com]

T-1-Pmpa (CAS number 1323883-62-0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of T-1-Pmpa (CAS number 1323883-62-0), a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document consolidates available data on its biological activity, mechanism of action, and relevant experimental protocols for researchers in oncology and drug development.

Core Compound Information

| Property | Value | Reference |

| CAS Number | 1323883-62-0 | [1][2][3][4][5] |

| Molecular Formula | Not explicitly available in search results | |

| Molecular Weight | Not explicitly available in search results | |

| Synonyms | T-1-PMPA | [1][2][3][4][5] |

| Target | Epidermal Growth Factor Receptor (EGFR) | [1] |

| Biological Activity | Potent EGFR inhibitor with apoptotic properties. | [1] |

Quantitative Biological Activity

T-1-Pmpa has demonstrated significant inhibitory and anti-proliferative activity across various assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of T-1-Pmpa against EGFR

| Target | IC₅₀ (nM) |

| EGFRWT | 86 |

| EGFRT790M | 561.73 |

| Data sourced from MedchemExpress.[1] |

Table 2: Anti-proliferative Activity of T-1-Pmpa

| Cell Line | IC₅₀ (µM) | Incubation Time (h) |

| HepG2 (Human Liver Cancer) | 3.51 | 24 |

| MCF7 (Human Breast Cancer) | 4.13 | 24 |

| Data sourced from MedchemExpress.[1] |

Table 3: Induction of Apoptosis in HepG2 Cells by T-1-Pmpa

| Treatment | % of Cells in Early Apoptosis | % of Cells in Late Apoptosis | % of Necrotic Cells |

| Control | 0.77 | 0.17 | 2.21 |

| T-1-Pmpa (10 µM, 24h) | 29.17 | 8.81 | 4.05 |

| Data sourced from MedchemExpress.[1] |

Table 4: Effect of T-1-Pmpa on Gene and Protein Expression

| Target | Effect |

| Caspase-3 | Significant increase in expression |

| Caspase-9 | Significant increase in expression |

| TNFα | 74% reduction in levels |

| IL-2 | 50% reduction in levels |

| Data sourced from MedchemExpress.[1] |

Mechanism of Action: EGFR Signaling and Apoptosis

T-1-Pmpa exerts its anti-cancer effects by inhibiting the epidermal growth factor receptor (EGFR), a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[6] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which promote cell growth and survival while inhibiting apoptosis.[5][6]

By blocking the tyrosine kinase activity of EGFR, T-1-Pmpa effectively shuts down these pro-survival signals.[7] This inhibition leads to the upregulation of pro-apoptotic proteins, such as BIM, and the downregulation of anti-apoptotic proteins, like MCL-1.[3] The net effect is a shift in the cellular balance towards programmed cell death, or apoptosis. This is evidenced by the observed increase in the expression of key executioner caspases, caspase-3 and caspase-9, following treatment with T-1-Pmpa.[1]

Experimental Protocols

Detailed experimental protocols for T-1-Pmpa are not publicly available. The following are representative methodologies based on standard laboratory practices for the types of experiments cited for T-1-Pmpa.

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the anti-proliferative effects of T-1-Pmpa on cancer cell lines such as HepG2 and MCF7.

-

Cell Seeding: Plate HepG2 or MCF7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of T-1-Pmpa (e.g., 0.312, 0.625, 1.25, 2.5, 5, 10 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the T-1-Pmpa dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify apoptosis in HepG2 cells treated with T-1-Pmpa using flow cytometry.[8]

-

Cell Treatment: Seed HepG2 cells in a 6-well plate and treat with T-1-Pmpa (e.g., 10 µM) and a vehicle control for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Use FITC signal to detect apoptotic cells (Annexin V positive) and PI signal to differentiate between early (PI negative) and late (PI positive) apoptotic cells.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis).

Quantitative Real-Time PCR (qRT-PCR) for Caspase-3 and Caspase-9

This protocol details the measurement of gene expression changes for key apoptosis markers.

-

RNA Extraction: Treat HepG2 cells with T-1-Pmpa. Extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using SYBR Green master mix and primers specific for caspase-3, caspase-9, and a housekeeping gene (e.g., GAPDH). A possible thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.[9]

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.

Cytokine Measurement (ELISA)

This protocol is for the quantification of TNFα and IL-2 levels in a suitable biological matrix (e.g., cell culture supernatant or plasma).

-

Sample Collection: Collect the biological sample after treatment with T-1-Pmpa.

-

ELISA: Perform a sandwich ELISA using commercially available kits for human TNFα and IL-2, following the manufacturer's instructions.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the concentration of TNFα and IL-2 in the samples based on a standard curve.

Synthesis

A specific, publicly available synthesis protocol for T-1-Pmpa (CAS 1323883-62-0) has not been identified in the reviewed literature.

Conclusion

T-1-Pmpa is a potent EGFR inhibitor that induces apoptosis in cancer cell lines. Its ability to target both wild-type and mutant forms of EGFR, coupled with its pro-apoptotic activity, makes it a compound of significant interest for further investigation in oncology drug development. The provided data and representative protocols offer a foundation for researchers to design and conduct further studies to elucidate the full therapeutic potential of T-1-Pmpa.

References

- 1. EGFR-Mediated Apoptosis via STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Genes Involved in EGF-induced Apoptosis Using CRISPR/Cas9 Knockout Screening: Implications for Novel Therapeutic Targets in EGFR-Overexpressing Cancers [e-crt.org]

- 5. mdpi.com [mdpi.com]

- 6. ClinPGx [clinpgx.org]

- 7. EGFR Inhibition in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Apoptotic Gene Expression in Hepatoma Cell Line (HepG2) Following Nisin Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. origene.com [origene.com]

T-1-Pmpa molecular structure and properties

An In-depth Technical Guide on 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA)

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the molecular structure, properties, and biological activity of 2-(Phosphonomethyl)-pentanedioic acid, commonly known as 2-PMPA. 2-PMPA is a potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII), an enzyme implicated in various neurological disorders and prostate cancer.[1][2][3][4]

Molecular Structure and Identification

2-PMPA is a small molecule inhibitor designed to mimic the natural substrate of GCPII.[4] Its structure features a pentanedioic acid (glutarate) backbone, which interacts with the glutamate recognition site of the enzyme, and a phosphonate group that chelates the zinc ions in the enzyme's active site.[4][5]

Table 1: Chemical Identifiers and Molecular Structure

| Identifier | Value |

| IUPAC Name | 2-(phosphonomethyl)pentanedioic acid |

| Synonyms | 2-PMPA |

| CAS Number | 173039-10-6[1] |

| Molecular Formula | C₆H₁₁O₇P[1] |

| Molecular Weight | 226.12 g/mol [6] |

| SMILES | O=C(O)CCC(C(O)=O)CP(O)(O)=O[6] |

| InChI Key | ISEYJGQFXSTPMQ-UHFFFAOYSA-N[1] |

Physicochemical Properties

2-PMPA is a white to beige crystalline solid.[1][6] Due to its polar nature and ionized state at physiological pH, it has limited oral bioavailability and ability to cross the blood-brain barrier, which has prompted the development of more lipophilic prodrugs.[3][4][7]

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical Form | Crystalline solid / Powder | [1][6] |

| Purity | ≥95% - ≥98% (HPLC) | [1][6] |

| Solubility | 10 mg/mL in PBS (pH 7.2) | [1] |

| 20 mg/mL in H₂O | [6] | |

| Insoluble in DMSO and Ethanol | [8] | |

| Melting Point | Undetermined | |

| Boiling Point | Undetermined | |

| Storage Temperature | Room temperature, desiccated | [6] |

Biological Activity and Mechanism of Action

2-PMPA is a highly potent and selective competitive inhibitor of Glutamate Carboxypeptidase II (GCPII).[1][4][9] GCPII, also known as N-acetylated α-linked acidic dipeptidase (NAALADase) or prostate-specific membrane antigen (PSMA), is a zinc metalloenzyme that hydrolyzes the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[3][9][10]

By inhibiting GCPII, 2-PMPA prevents the breakdown of NAAG. This leads to two primary neuroprotective effects:

-

Increased NAAG levels: Elevated NAAG concentrations enhance the activation of presynaptic group II metabotropic glutamate receptors (mGluR3), which in turn inhibits further release of glutamate.[7][10][11]

-

Decreased Glutamate levels: The inhibition of NAAG hydrolysis directly reduces the production of glutamate, thereby mitigating excitotoxicity in conditions where excessive glutamate is pathogenic.[1][3][9]

This mechanism of action makes GCPII inhibitors like 2-PMPA valuable research tools and potential therapeutic agents for a range of neurological conditions, including stroke, traumatic brain injury, neuropathic pain, and amyotrophic lateral sclerosis (ALS).[3][4]

Table 3: Pharmacological Data

| Parameter | Value | Description |

| Kᵢ | 0.2 nM[9] - 98 pM[1] | Inhibition constant for GCPII. |

| IC₅₀ | ~300 pM[4] - ~1 nM[6] | Half-maximal inhibitory concentration against GCPII. |

| EC₅₀ | 8.4 µM | Effective concentration for neuroprotection against hypoxia in rat cerebellar neurons.[1] |

| Selectivity | No significant activity at over 100 other receptors, transporters, and enzymes at 10 µM.[1][4] |

Signaling Pathway and Visualization

The signaling pathway affected by 2-PMPA involves the regulation of glutamate neurotransmission through the modulation of NAAG levels.

Caption: Mechanism of 2-PMPA action on the GCPII signaling pathway.

Experimental Protocols

GCPII Inhibition Microplate Assay

This protocol outlines a sensitive method for determining the inhibitory potential of compounds like 2-PMPA against GCPII. The assay measures the hydrolysis of the natural substrate, N-acetylaspartylglutamate (NAAG).[9]

Methodology:

-

Enzyme and Substrate Preparation:

-

Recombinant human GCPII is prepared and purified.

-

A stock solution of the substrate, N-acetyl-L-aspartyl-L-[3,4-³H]glutamate ([³H]NAAG), is prepared in an appropriate buffer.

-

-

Inhibitor Preparation:

-

A stock solution of 2-PMPA is prepared and serially diluted to create a range of concentrations for testing.

-

-

Assay Procedure:

-

The assay is conducted in a 96-well microplate format.

-

To each well, add the following in order:

-

Assay buffer (e.g., Tris-HCl with appropriate salts).

-

The test inhibitor (2-PMPA at various concentrations) or vehicle control.

-

A fixed amount of purified GCPII enzyme.

-

-

The plate is pre-incubated for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

-

The reaction is initiated by adding the [³H]NAAG substrate to each well.

-

The reaction is allowed to proceed for a specific duration (e.g., 15-30 minutes) at 37°C.

-

-

Reaction Termination and Product Separation:

-

The enzymatic reaction is terminated by adding a stop solution (e.g., sodium phosphate buffer).

-

The reaction mixture is transferred to an anion-exchange resin column (e.g., Dowex AG1-X8) to separate the product, [³H]glutamate, from the unreacted [³H]NAAG substrate.

-

The column is washed, and the [³H]glutamate is eluted.

-

-

Quantification and Data Analysis:

-

The radioactivity of the eluted [³H]glutamate is measured using a scintillation counter.

-

The amount of product formed is calculated based on the radioactivity counts.

-

Inhibition curves are generated by plotting the percentage of GCPII activity against the logarithm of the inhibitor concentration.

-

The IC₅₀ value is determined from the resulting dose-response curve. The Kᵢ value can be calculated using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.[9]

-

Experimental Workflow Visualization

Caption: Workflow for a GCPII radiometric inhibition assay.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Combination of In Silico and In Vitro Screening to Identify Novel Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Johns Hopkins Drug Discovery - Project - Glutamate Carboxypeptidase II [drugdiscovery.jhu.edu]

- 4. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Looking for Drugs in All the Wrong Places: Use of GCPII inhibitors outside the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ≥98% (HPLC), powder, glutamate carboxypeptidase II inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 7. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor 2-MPPA Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Kinetics and inhibition of glutamate carboxypeptidase II using a microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glutamate carboxypeptidase II - Wikipedia [en.wikipedia.org]

- 11. Selective CNS Uptake of the GCP-II Inhibitor 2-PMPA following Intranasal Administration | PLOS One [journals.plos.org]

In-depth Technical Guide on the Anticancer Potential of T-1-Pmpa: A Review of Available Information

Disclaimer: Extensive searches of publicly available scientific literature and databases did not yield any specific information on a compound designated as "T-1-Pmpa" in the context of anticancer research. The following guide is based on an analysis of related compounds and terms, such as "PMPA" and "MPPA," which may be relevant to the user's query. It is possible that "T-1-Pmpa" is a novel, unpublished compound, an internal codename, or a typographical error.

Executive Summary

While there is no direct evidence for the anticancer potential of a compound named "T-1-Pmpa," the acronym "PMPA" is well-established in pharmacology. PMPA most commonly refers to (R)-9-(2-Phosphonylmethoxypropyl)adenine, the active form of the antiviral drug Tenofovir. Additionally, other molecules with similar acronyms, such as 2-PMPA and MPPA, have been investigated in contexts that may have indirect relevance to oncology, such as the modulation of the tumor microenvironment and cellular signaling pathways. This guide will synthesize the available information on these related compounds to provide a potential framework for understanding what the anticancer investigation of a "T-1-Pmpa" might entail.

Analysis of "PMPA" and Related Compounds in an Oncological Context

2.1. Tenofovir (PMPA)

Tenofovir, known chemically as (R)-PMPA, is a nucleotide reverse transcriptase inhibitor primarily used in the treatment of HIV and Hepatitis B infections.[1] Its mechanism of action involves the inhibition of viral polymerases.[1] While not a direct anticancer agent, its role in managing viral infections that can lead to cancer (e.g., Hepatitis B and liver cancer) is significant. There is limited direct research on Tenofovir as a cytotoxic agent against cancer cells.

2.2. 2-(phosphonomethyl)pentanedioic acid (2-PMPA)

2-PMPA is a potent and selective inhibitor of glutamate carboxypeptidase II (GCPII), also known as NAALADase.[2][3] GCPII is a membrane-bound enzyme that catalyzes the hydrolysis of N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate.[4]

-

Relevance to Cancer: GCPII is highly expressed in the nervous system and prostate tissue.[2] Its expression is also noted in the neovasculature of most solid tumors, making it a potential target for cancer therapy and imaging. The inhibition of GCPII could modulate glutamate signaling in the tumor microenvironment, which is increasingly recognized as a factor in tumor progression and metastasis. Prodrugs of 2-PMPA have been developed to improve its bioavailability and delivery to target tissues.[5]

2.3. MPPA and Combination Therapies

Research has shown that a combination of KT-1 and MPPA can induce long-term antitumor antigenic-specific memory in animal models.[6] This suggests a role for MPPA in immunogenic cell death and the enhancement of the host's immune response against tumors. This approach aligns with modern cancer immunotherapy strategies that aim to "heat up" immunologically "cold" tumors to make them more susceptible to immune checkpoint inhibitors.[6]

Potential Signaling Pathways and Experimental Workflows

Given the lack of specific data for "T-1-Pmpa," the following diagrams are hypothetical representations based on the mechanisms of related compounds.

3.1. Hypothetical Signaling Pathway for a GCPII Inhibitor in the Tumor Microenvironment

This diagram illustrates the potential mechanism of a 2-PMPA-like molecule in modulating the tumor microenvironment.

Caption: Hypothetical mechanism of a GCPII inhibitor in the tumor microenvironment.

3.2. Experimental Workflow for Assessing Anticancer Potential

This diagram outlines a typical workflow for the preclinical evaluation of a novel anticancer compound.

Caption: Standard preclinical workflow for evaluating a novel anticancer agent.

Conclusion

The query for the anticancer potential of "T-1-Pmpa" does not correspond to a publicly documented compound. However, the analysis of related molecules such as Tenofovir (PMPA), 2-PMPA, and MPPA provides valuable insights into potential research directions. Specifically, the inhibition of glutamate carboxypeptidase II by 2-PMPA presents a plausible, albeit speculative, avenue for anticancer research, particularly in the context of modulating the tumor microenvironment of prostate cancer and other solid tumors. Furthermore, the role of MPPA in enhancing antitumor immunity highlights another potential area of investigation.

For a definitive technical guide on "T-1-Pmpa," further clarification on the compound's identity and structure is necessary. Researchers, scientists, and drug development professionals interested in this specific molecule should seek more precise information from the originating source. Without such data, a detailed analysis of its quantitative effects, experimental protocols, and specific signaling pathways remains speculative.

References

- 1. caymanchem.com [caymanchem.com]

- 2. polyethyleniminelinear.com [polyethyleniminelinear.com]

- 3. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutamate carboxypeptidase II - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Unmasking the Molecular Target of 2-PMPA: A Technical Guide to Glutamate Carboxypeptidase II

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the identification and characterization of the primary protein target of 2-(phosphonomethyl)pentanedioic acid (2-PMPA), a potent and selective inhibitor with significant therapeutic potential. Through a comprehensive review of established methodologies, this document elucidates the experimental framework used to pinpoint Glutamate Carboxypeptidase II (GCPII) as the direct molecular target of 2-PMPA and explores the downstream consequences of this interaction.

Core Target Protein: Glutamate Carboxypeptidase II (GCPII)

The principal molecular target of 2-PMPA has been conclusively identified as Glutamate Carboxypeptidase II (GCPII) .[1] This enzyme is also known by several other names, including N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), folate hydrolase 1 (FOLH1), and prostate-specific membrane antigen (PSMA). GCPII is a transmembrane zinc metalloenzyme that plays a crucial role in neurotransmission and cellular metabolism.

Mechanism of Action

2-PMPA functions as a potent and selective competitive inhibitor of GCPII.[1] Its mechanism of action is centered on the modulation of glutamate signaling in the central nervous system. GCPII catalyzes the hydrolysis of the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1] By inhibiting GCPII, 2-PMPA prevents this breakdown, leading to an accumulation of NAAG. Elevated levels of NAAG, in turn, act as an agonist at presynaptic metabotropic glutamate receptor 3 (mGluR3), which subsequently reduces the release of glutamate into the synaptic cleft. This reduction in glutamatergic neurotransmission underlies the neuroprotective effects observed with 2-PMPA in various preclinical models of neurological disorders.

Quantitative Data Summary

The interaction between 2-PMPA and its target protein, GCPII, has been quantified through various biochemical and pharmacological assays. The following tables summarize the key quantitative data.

| Parameter | Value | Species | Assay Method | Reference |

| Inhibition Constant (Ki) | 0.2 nM | Rat | Microplate Assay | [2] |

| IC50 | 300 pM | Not Specified | Not Specified | [1] |

| Dissociation Constant (Kd) | 1 nM (from rate constants) | Rat | [3H]2-PMPA Binding Assay | |

| Dissociation Constant (Kd) | 2 nM (from Scatchard analysis) | Rat | [3H]2-PMPA Binding Assay | |

| Association Rate Constant (kon) | 3x10^6 M-1s-1 | Rat | [3H]2-PMPA Binding Assay | |

| Dissociation Rate Constant (koff) | 0.01 s-1 | Rat | [3H]2-PMPA Binding Assay | |

| Bmax | 0.7 pmol/mg | Rat | [3H]2-PMPA Binding Assay |

Table 1: Binding Affinity and Inhibition Constants of 2-PMPA for GCPII.

| Parameter | Value | Conditions | Assay Method | Reference |

| GCPII Turnover Number (kcat) | 4 s-1 | Not Specified | Microplate Assay | [2] |

| Km for NAAG | 130 nM | Not Specified | Microplate Assay | [2] |

| Apparent Association Rate Constant for GCPII and NAAG (kcat/Km) | 3 x 10^7 M-1s-1 | Not Specified | Microplate Assay | [2] |

Table 2: Kinetic Parameters of GCPII Enzyme Activity.

Experimental Protocols

The identification and characterization of GCPII as the target of 2-PMPA relies on a combination of robust experimental techniques. Detailed methodologies for key experiments are provided below.

Affinity Chromatography Coupled with Mass Spectrometry (AC-MS) for Target Identification

This protocol outlines a generalized workflow for the initial identification of 2-PMPA binding proteins from a complex biological mixture.

a. Preparation of Affinity Matrix:

-

Synthesize a derivative of 2-PMPA containing a reactive functional group (e.g., an amine or carboxyl group) suitable for immobilization.

-

Covalently couple the 2-PMPA derivative to a solid support matrix (e.g., NHS-activated sepharose beads) according to the manufacturer's instructions.

-

Wash the beads extensively with coupling buffer and then a quenching buffer to block any remaining active sites.

-

Equilibrate the affinity matrix with the binding buffer.

b. Protein Extraction and Incubation:

-

Prepare a protein lysate from the tissue or cells of interest (e.g., rat brain homogenate) in a suitable lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Incubate the clarified lysate with the 2-PMPA affinity matrix for a defined period (e.g., 2-4 hours) at 4°C with gentle agitation to allow for protein binding.

-

As a negative control, incubate a separate aliquot of the lysate with an unconjugated control matrix.

c. Washing and Elution:

-

Wash the affinity matrix extensively with binding buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a competitive elution strategy (e.g., incubation with a high concentration of free 2-PMPA) or by changing the buffer conditions (e.g., altering pH or ionic strength).

d. Protein Identification by Mass Spectrometry:

-

Concentrate and desalt the eluted protein fraction.

-

Separate the proteins by one-dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis (1D-SDS-PAGE).

-

Excise the protein bands, perform in-gel tryptic digestion, and extract the resulting peptides.

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired MS/MS spectra against a protein database using a suitable search algorithm (e.g., Mascot or Sequest). Proteins significantly enriched in the 2-PMPA affinity purification compared to the control are considered potential binding partners.

Radioligand Binding Assay for Target Characterization

This protocol describes a method to quantify the binding affinity of 2-PMPA to its target protein using a radiolabeled version of the compound ([3H]2-PMPA).

a. Membrane Preparation:

-

Homogenize the tissue of interest (e.g., rat brain) in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

b. Binding Assay:

-

In a 96-well plate, add a fixed amount of the membrane preparation to each well.

-

For saturation binding experiments, add increasing concentrations of [3H]2-PMPA to a series of wells.

-

To determine non-specific binding, add a high concentration of unlabeled 2-PMPA to a parallel set of wells containing the same concentrations of [3H]2-PMPA.

-

For competition binding experiments, add a fixed concentration of [3H]2-PMPA and increasing concentrations of unlabeled 2-PMPA (or other competing ligands) to a series of wells.

-

Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

c. Separation and Detection:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

d. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

For saturation binding, plot specific binding as a function of the [3H]2-PMPA concentration and analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

For competition binding, plot the percentage of specific binding as a function of the competitor concentration and analyze the data to determine the inhibition constant (Ki).

GCPII Enzyme Activity Assay

This protocol provides a method to measure the enzymatic activity of GCPII and the inhibitory effect of 2-PMPA.

a. Reagent Preparation:

-

Prepare a stock solution of the GCPII substrate, N-acetylaspartylglutamate (NAAG).

-

Prepare a stock solution of 2-PMPA.

-

Prepare a reaction buffer (e.g., Tris-HCl with appropriate co-factors).

-

Prepare a solution of purified GCPII enzyme or a tissue homogenate containing GCPII.

b. Enzyme Reaction:

-

In a microplate, add the GCPII enzyme solution to each well.

-

To test for inhibition, pre-incubate the enzyme with various concentrations of 2-PMPA for a defined period.

-

Initiate the enzymatic reaction by adding the NAAG substrate to each well.

-

Incubate the plate at 37°C for a specific time.

c. Detection of Product Formation:

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Quantify the amount of glutamate produced. This can be done using a variety of methods, such as a coupled enzymatic assay where glutamate is converted to a detectable product (e.g., colorimetric or fluorescent).

-

Alternatively, the products can be separated and quantified by high-performance liquid chromatography (HPLC).

d. Data Analysis:

-

Calculate the rate of enzyme activity based on the amount of product formed over time.

-

To determine the IC50 value of 2-PMPA, plot the percentage of enzyme inhibition as a function of the 2-PMPA concentration and fit the data to a dose-response curve.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Workflow for the identification of GCPII as the target of 2-PMPA.

Caption: Signaling pathway illustrating the mechanism of action of 2-PMPA.

References

in silico studies of T-1-Pmpa

An In-Depth Technical Guide to the In Silico Analysis of T-1-Pmpa

This technical guide provides a comprehensive overview of the computational, or in silico, studies conducted on T-1-Pmpa, a novel semi-synthetic derivative of theobromine. Designed as a potential anticancer agent, T-1-Pmpa has been rigorously evaluated through a suite of computational methods to predict its efficacy, safety, and mechanism of action before and alongside traditional laboratory experiments. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of computational chemistry and biology in modern pharmacology.

Introduction to T-1-Pmpa

T-1-Pmpa is a novel compound developed from the natural alkaloid theobromine, designed to function as an inhibitor of the Epidermal Growth Factor Receptor (EGFR)[1]. The rationale behind its development was to leverage the structural characteristics of known EGFR inhibitors to create a new therapeutic agent with apoptotic, or cell-killing, properties against cancer cells[1]. The EGFR protein is a critical target in oncology as its overactivation can lead to uncontrolled cell proliferation, a hallmark of cancer[1]. In silico studies have been instrumental in the design, validation, and mechanistic understanding of T-1-Pmpa, offering a cost-effective and rapid approach to drug discovery[1].

Integrated In Silico and In Vitro Research Workflow

The investigation of T-1-Pmpa followed a multi-stage workflow that integrates computational predictions with experimental validation. This process begins with the computational design and initial safety assessment of the molecule, proceeds through detailed molecular-level simulations to understand its interaction with the target protein, and culminates in in vitro experiments to confirm the computational findings.

Caption: Integrated workflow for T-1-Pmpa research.

Experimental Protocols for In Silico Studies

Detailed methodologies are crucial for the reproducibility and validation of computational research. The following sections outline the protocols for the key in silico experiments performed on T-1-Pmpa.

ADMET Prediction

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of T-1-Pmpa was computationally predicted to evaluate its drug-likeness and potential safety.[1]

-

Objective: To assess the pharmacokinetic and toxicological properties of T-1-Pmpa.

-

Methodology:

-

The 3D structure of T-1-Pmpa is generated and optimized.

-

The structure is submitted to computational ADMET prediction platforms (e.g., SwissADME, pkCSM, ADMETlab).

-

A range of physicochemical and pharmacokinetic properties are calculated, including molecular weight, logP (lipophilicity), water solubility, plasma protein binding, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 enzymes.

-

Toxicological endpoints such as mutagenicity (Ames test prediction) and carcinogenicity are also assessed.

-

The results are analyzed to determine if T-1-Pmpa possesses a favorable drug-like profile.[1]

-

Density Functional Theory (DFT)

DFT calculations were employed to validate the 3D structure of T-1-Pmpa and analyze its electronic properties and chemical reactivity.[1]

-

Objective: To understand the molecule's intrinsic reactivity and electrostatic potential.

-

Methodology:

-

The geometry of T-1-Pmpa is optimized using a specific functional and basis set (e.g., B3LYP/6-311G++(d,p)).

-

Key quantum chemical descriptors are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

The HOMO-LUMO energy gap is determined to assess chemical reactivity.

-

An electrostatic potential map is generated to visualize electron-rich and electron-poor regions, indicating sites for potential molecular interactions.[1]

-

Global reactive indices are also computed to provide further insight into the molecule's reactivity.[1]

-

Molecular Docking

Molecular docking simulations were conducted to predict the binding conformation and affinity of T-1-Pmpa within the active site of the EGFR protein.[1]

-

Objective: To investigate the binding mode and inhibitory potential of T-1-Pmpa against EGFR.

-

Methodology:

-

Receptor Preparation: The crystal structure of the EGFR protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of T-1-Pmpa is prepared, ensuring correct protonation states at physiological pH.

-

Docking Simulation: Using software like MOE-Dock, T-1-Pmpa is docked into the defined active site of EGFR. The simulation generates multiple possible binding poses.[2]

-

Pose Selection and Analysis: The resulting poses are scored based on predicted binding energy. The top-ranked pose is selected and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues in the EGFR binding pocket.

-

Molecular Dynamics (MD) Simulations

To validate the stability of the docked T-1-Pmpa-EGFR complex, MD simulations were performed for a duration of 200 nanoseconds.[1]

-

Objective: To assess the dynamic stability and behavior of the ligand-receptor complex over time in a simulated physiological environment.

-

Methodology:

-

The best-docked complex from the molecular docking study is used as the starting structure.

-

The complex is placed in a simulation box and solvated with a water model (e.g., TIP3P). Ions are added to neutralize the system.

-

A force field (e.g., AMBER, CHARMM) is applied to describe the atomic interactions.

-

The system undergoes energy minimization to remove steric clashes, followed by a gradual heating and equilibration phase.

-

A production MD run is performed for 200 ns, during which the trajectory (atomic positions over time) is saved.

-

The trajectory is analyzed for stability using metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).[1]

-

Post-MD Analysis: MM-GBSA and PLIP

Following the MD simulation, further analyses were conducted to quantify binding affinity and detail molecular interactions.

-

Objective: To calculate the binding free energy of the T-1-Pmpa-EGFR complex and to characterize the full spectrum of non-covalent interactions.

-

Methodology:

-

MM-GBSA (Molecular Mechanics/Generalized Born Surface Area): Snapshots from the stable portion of the MD trajectory are used to calculate the binding free energy. This method provides a more accurate estimation of binding affinity than docking scores alone.[1]

-

PLIP (Protein-Ligand Interaction Profiler): The MD trajectory is also analyzed with PLIP to identify and visualize the persistent hydrogen bonds, hydrophobic contacts, salt bridges, and other non-covalent interactions that stabilize the binding of T-1-Pmpa to EGFR throughout the simulation.[1]

-

Summary of Quantitative Findings

The computational predictions for T-1-Pmpa were substantiated by in vitro experiments. The key quantitative data from these studies are summarized below.

Table 1: In Vitro EGFR Inhibition

| Compound | IC₅₀ vs. EGFRWT (nM) | IC₅₀ vs. EGFRT790M (nM) |

| T-1-Pmpa | 86 | 561 |

| Erlotinib (Control) | 31 | 456 |

| Data sourced from computational and in vitro studies.[1] |

Table 2: In Vitro Anticancer Activity (Cytotoxicity)

| Cell Line | IC₅₀ of T-1-Pmpa (µM) |

| HepG2 (Liver Cancer) | 3.51 |

| MCF7 (Breast Cancer) | 4.13 |

| Data reflects the concentration required to inhibit the proliferation of cancer cell lines by 50%.[1] |

Table 3: Apoptosis Induction and Cytokine Modulation

| Parameter | T-1-Pmpa | Erlotinib | Control |

| Total Apoptosis (%) | 42 | 31 | 3 |

| TNFα Level Control (%) | 74 | 84 | N/A |

| IL2 Level Control (%) | 50 | 74 | N/A |

| Flow cytometry and qRT-PCR analyses confirmed the pro-apoptotic effects of T-1-Pmpa.[1] |

Visualizing the Mechanism of Action

Graphviz diagrams are used to illustrate the proposed signaling pathways affected by T-1-Pmpa.

EGFR Signaling Pathway Inhibition

T-1-Pmpa is designed to inhibit the EGFR signaling cascade, which, when overactive, drives cell proliferation. By binding to the EGFR protein, T-1-Pmpa blocks downstream signaling.

Caption: Inhibition of the EGFR pathway by T-1-Pmpa.

T-1-Pmpa Induced Apoptotic Pathway

Experimental results indicate that T-1-Pmpa induces apoptosis, a form of programmed cell death. This is supported by the observed increase in the levels of Caspase-9 (Casp9) and Caspase-3 (Casp3), key executioners in the apoptotic cascade.[1]

Caption: Apoptotic cascade initiated by T-1-Pmpa.

Conclusion

The comprehensive in silico evaluation of T-1-Pmpa, validated by subsequent in vitro testing, strongly suggests its potential as a promising anticancer agent targeting the EGFR protein.[1] The computational studies provided critical insights into its drug-likeness, binding mechanism, and stability, effectively guiding its development. The molecule demonstrated effective inhibition of both wild-type and mutant EGFR, suppressed the proliferation of cancer cells, and induced apoptosis.[1] These findings underscore the power of integrating computational and experimental approaches in modern drug discovery to accelerate the identification of novel therapeutic leads.

References

T-1-Pmpa: An In-Depth ADMET Profile for Drug Development Professionals

An Exclusive Technical Guide for Researchers and Scientists

This technical guide provides a comprehensive overview of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of T-1-Pmpa, a novel semi-synthetic theobromine derivative with promising anticancer properties. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery. This document synthesizes available in silico predictions and in vitro experimental data to offer a detailed perspective on the pharmacokinetic and toxicological characteristics of T-1-Pmpa.

Executive Summary

T-1-Pmpa has been identified as a potential anticancer agent targeting the Epidermal Growth Factor Receptor (EGFR). Computational analyses predict a favorable ADMET profile, suggesting good drug-likeness and a promising safety profile.[1] In vitro studies have substantiated its anticancer potential, demonstrating potent inhibitory activity against both wild-type and mutant EGFR, as well as significant cytotoxic effects on hepatocellular and breast cancer cell lines.[1] This guide delves into the specifics of these findings, presenting the quantitative data in a structured format and outlining the experimental methodologies employed.

In Silico ADMET Profile Prediction

Computational modeling is a critical initial step in modern drug discovery, offering early insights into the potential pharmacokinetic and toxicological properties of a compound. The ADMET profile of T-1-Pmpa was predicted using computational tools, with the results indicating a high probability of favorable drug-like characteristics.[1]

A summary of the predicted ADMET properties for T-1-Pmpa is presented in Table 1. These predictions suggest that T-1-Pmpa possesses good aqueous solubility and intestinal absorption, which are crucial for oral bioavailability. Furthermore, the compound is not predicted to be hepatotoxic and is unlikely to inhibit key cytochrome P450 enzymes, reducing the risk of drug-drug interactions.

Table 1: Predicted ADMET Properties of T-1-Pmpa

| ADMET Property | Predicted Outcome | Implication for Drug Development |

| Absorption | ||

| Aqueous Solubility | Good | Favorable for formulation and dissolution. |

| Human Intestinal Absorption | Good | High potential for oral bioavailability. |

| Distribution | ||

| Blood-Brain Barrier Penetration | Low | Reduced potential for central nervous system side effects. |

| Plasma Protein Binding | Moderate | Potential for adequate free drug concentration. |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Low risk of metabolic drug-drug interactions. |

| Excretion | ||

| Renal Excretion | Predicted | Potential for clearance through the kidneys. |

| Toxicity | ||

| Hepatotoxicity | Non-hepatotoxic | Reduced risk of liver damage. |

| Ames Mutagenicity | Non-mutagenic | Low potential for carcinogenicity. |

Note: The data presented in this table is based on in silico predictions and requires experimental validation.

Figure 1: In Silico ADMET Prediction Workflow for T-1-Pmpa

In Vitro Biological Activity

To validate the in silico predictions and assess the biological activity of T-1-Pmpa, a series of in vitro experiments were conducted. These assays focused on its efficacy as an EGFR inhibitor and its cytotoxic effects on relevant cancer cell lines.[1]

EGFR Kinase Inhibition Assay

The inhibitory activity of T-1-Pmpa against both wild-type (WT) and a common resistance mutant (T790M) of EGFR was evaluated. The results, summarized in Table 2, demonstrate that T-1-Pmpa is a potent inhibitor of both forms of the enzyme, with nanomolar efficacy.[1]

Table 2: In Vitro EGFR Kinase Inhibitory Activity of T-1-Pmpa

| Target | IC₅₀ (nM) |

| EGFRWT | 86 |

| EGFRT790M | 561 |

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

A standard ELISA-based tyrosine kinase assay is a common method for determining the inhibitory activity of compounds against EGFR.

-

Enzyme and Substrate Preparation: Recombinant human EGFR (wild-type or T790M mutant) is used as the enzyme source. A synthetic polypeptide, such as poly(Glu, Tyr) 4:1, serves as the substrate.

-

Assay Procedure:

-

The substrate is pre-coated onto 96-well microplates.

-

Varying concentrations of T-1-Pmpa are added to the wells, followed by the addition of the EGFR enzyme.

-

The kinase reaction is initiated by the addition of ATP.

-

The plates are incubated to allow for the phosphorylation of the substrate by the enzyme.

-

-

Detection:

-

After incubation, the wells are washed to remove unbound reagents.

-

A primary antibody specific for phosphotyrosine is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

A chromogenic substrate for HRP is added, and the colorimetric signal is measured using a microplate reader.

-

-

Data Analysis: The IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Figure 2: EGFR Kinase Inhibition Assay Workflow

Cytotoxicity Against Cancer Cell Lines

The antiproliferative activity of T-1-Pmpa was assessed against human hepatocellular carcinoma (HepG2) and human breast adenocarcinoma (MCF7) cell lines. The compound exhibited significant cytotoxicity against both cell lines, with IC₅₀ values in the low micromolar range, as detailed in Table 3.[1]

Table 3: In Vitro Cytotoxicity of T-1-Pmpa

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HepG2 | Hepatocellular Carcinoma | 3.51 |

| MCF7 | Breast Adenocarcinoma | 4.13 |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: HepG2 or MCF7 cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of T-1-Pmpa and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: The MTT reagent is added to each well and the plates are incubated to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

Figure 3: MTT Cell Viability Assay Workflow

In Vivo ADMET Profile

As of the date of this publication, there is no publicly available data from in vivo studies investigating the absorption, distribution, metabolism, excretion, or toxicity of T-1-Pmpa in animal models. The successful transition of a drug candidate from preclinical to clinical development is heavily reliant on a thorough understanding of its in vivo pharmacokinetic and toxicological properties. Therefore, future research should prioritize conducting such studies to validate the promising in silico and in vitro findings.

Conclusion and Future Directions

The collective evidence from in silico and in vitro evaluations strongly suggests that T-1-Pmpa is a promising lead compound for the development of a novel anticancer therapeutic. Its predicted favorable ADMET profile, coupled with potent in vitro activity against EGFR and cancer cell lines, provides a solid foundation for further investigation.

The next critical phase in the development of T-1-Pmpa will involve comprehensive in vivo studies in relevant animal models. These studies should aim to:

-

Determine the pharmacokinetic parameters (bioavailability, half-life, clearance, volume of distribution) following oral and intravenous administration.

-

Investigate the metabolic pathways and identify the major metabolites.

-

Assess the tissue distribution of the compound.

-

Evaluate the acute and chronic toxicity to establish a safety profile.

The successful completion of these in vivo studies will be paramount in determining the clinical potential of T-1-Pmpa as a novel anticancer agent.

References

Application Notes and Protocols: Synthesis and Evaluation of T-1-PMPA, a Theobromine-Derived EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the semi-synthesis of T-1-PMPA, a novel theobromine derivative with potential anticancer properties through the inhibition of the Epidermal Growth Factor Receptor (EGFR). The document outlines the necessary reagents, experimental procedures, and quantitative data for the synthesis and biological evaluation of this compound.

Introduction

Theobromine, a natural alkaloid found in cocoa beans, serves as a versatile scaffold for the synthesis of various pharmacologically active compounds.[1][2][3][4] Recent research has focused on the development of theobromine derivatives as potential therapeutic agents. One such derivative, T-1-PMPA, has been designed and synthesized to target the EGFR signaling pathway, which is often dysregulated in cancer.[5] This document details the semi-synthesis of T-1-PMPA from theobromine and summarizes its in vitro activity.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and biological activity of T-1-PMPA and the intermediate compounds.

| Compound/Parameter | Description | Value |

| Intermediate 2 | Potassium salt of theobromine | - |

| T-1-PMPA | Final synthesized compound | - |

| EGFRWT IC50 | Half-maximal inhibitory concentration against wild-type EGFR | 86 nM[5] |

| EGFR790m IC50 | Half-maximal inhibitory concentration against mutant EGFR | 561 nM[5] |

| HepG2 IC50 | Half-maximal inhibitory concentration against HepG2 cancer cell line | 3.51 µM[5] |

| MCF7 IC50 | Half-maximal inhibitory concentration against MCF7 cancer cell line | 4.13 µM[5] |

Experimental Protocols

This section provides a detailed methodology for the semi-synthesis of T-1-PMPA from theobromine.

Synthesis of Theobromine Potassium Salt (Intermediate 2)

-

Reagents and Materials:

-

Theobromine (1)

-

Potassium hydroxide (KOH)

-

Absolute ethanol

-

Round-bottom flask

-

Reflux condenser

-

-

Procedure:

-

Dissolve theobromine (1) in absolute ethanol in a round-bottom flask.

-

Add a stoichiometric amount of potassium hydroxide (KOH).

-

Reflux the mixture to facilitate the formation of the potassium salt (2).[5]

-

Synthesis of T-1-PMPA

The synthesis of the final compound T-1-PMPA from the theobromine potassium salt is achieved through a subsequent reaction, the specifics of which are detailed in the referenced literature.[5] The general steps involve the reaction of the potassium salt with an appropriate electrophile to introduce the desired substituent at the N-1 position.

Diagrams

Experimental Workflow for T-1-PMPA Synthesis

Caption: Synthetic workflow for T-1-PMPA from theobromine.

EGFR Signaling Pathway Inhibition by T-1-PMPA

References

- 1. pharmaoffer.com [pharmaoffer.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. New Theobromine Apoptotic Analogue with Anticancer Potential Targeting the EGFR Protein: Computational and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tenofovir ((R)-PMPA) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Tenofovir, also known as (R)-9-(2-phosphonomethoxypropyl)adenine or (R)-PMPA, in cell culture experiments. Tenofovir is a nucleotide analog reverse transcriptase inhibitor (NRTI) with potent antiviral activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). For effective intracellular activity, Tenofovir is often used in its prodrug form, Tenofovir Disoproxil Fumarate (TDF), which enhances cell permeability. Once inside the cell, TDF is converted to Tenofovir, which is then phosphorylated to its active metabolite, Tenofovir diphosphate (TFV-DP).

Mechanism of Action

Tenofovir, upon intracellular conversion to its active diphosphate form (TFV-DP), acts as a competitive inhibitor of viral reverse transcriptase and DNA polymerase.[1][2] TFV-DP mimics the natural substrate, deoxyadenosine 5'-triphosphate (dATP).[2] Its incorporation into a growing viral DNA chain leads to chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication.[3] This selective inhibition of viral enzymes over host cell DNA polymerases contributes to its therapeutic index.[3]

Data Presentation

The following tables summarize the in vitro efficacy and cytotoxicity of Tenofovir and its prodrug, Tenofovir Disoproxil Fumarate (TDF), in various cell lines.

Table 1: Antiviral Activity of Tenofovir and TDF

| Compound | Virus | Cell Line | EC50 | Reference |

| Tenofovir | HIV-1 (IIIB) | MT-4 | 1.15 µg/mL | [4] |

| Tenofovir | HIV-2 (ROD) | MT-4 | 1.12 µg/mL | [4] |

| Tenofovir | HIV (EHO) | MT-4 | 1.05 µg/mL | [4] |

| Tenofovir | HBV | HepG2 2.2.15 | 1.1 µM | [5] |

| TDF | HIV-1 (IIIB) | MT-2 | 0.015 µM | [6] |